molecular formula C6H7Cl3N2 B1471016 (2,6-Dichloropyridin-4-yl)methanamine hydrochloride CAS No. 879660-72-7

(2,6-Dichloropyridin-4-yl)methanamine hydrochloride

Cat. No.: B1471016
CAS No.: 879660-72-7
M. Wt: 213.5 g/mol
InChI Key: DZFAUMANCPYISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dichloropyridin-4-yl)methanamine hydrochloride is a versatile chemical intermediate with significant value in advanced pharmaceutical research and development. Its primary application lies in its role as a critical synthetic building block for the creation of complex heterocyclic compounds, which are a cornerstone of modern medicinal chemistry. This compound is integral to innovative drug discovery programs, particularly in the development of potential therapeutics for serious diseases. Recent research highlights its use in the synthesis of compounds investigated as polycystin-1 (PC1) correctors for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD) . These potential therapies aim to address the underlying cause of the disease by increasing functional cell-surface PC1, which could slow or halt the decline of kidney function . The broader market for related pyridine intermediates is experiencing strong growth, projected at a CAGR of 8.7% from 2025 to 2032, driven largely by demand from the pharmaceutical and agrochemical sectors . This context underscores the strategic importance of high-quality, reliable building blocks like this compound in accelerating research into novel therapeutic agents and other specialty chemicals.

Properties

IUPAC Name

(2,6-dichloropyridin-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-5-1-4(3-9)2-6(8)10-5;/h1-2H,3,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFAUMANCPYISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is known that the compound can inhibit different cytochrome p450 enzymes (cyp 3a4, 2c9, and 2d6) at concentrations higher than 30 μm. This suggests that the compound might have interactions with drug-metabolizing enzymes, potentially affecting its bioavailability.

Action Environment

The action of (2,6-Dichloropyridin-4-yl)methanamine hydrochloride can be influenced by various environmental factors. For instance, the compound is stored at room temperature in an inert atmosphere, suggesting that it may be sensitive to oxygen and moisture. Additionally, its solubility in water and DMSO indicates that the compound’s action could be influenced by the solvent used.

Biological Activity

(2,6-Dichloropyridin-4-yl)methanamine hydrochloride is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a dichloropyridine moiety and an amine functional group. Its molecular formula is C6H7Cl2NC_6H_7Cl_2N, which highlights its chlorinated structure that may influence its reactivity and biological interactions.

The mechanism of action of this compound involves interaction with various biological targets. The compound is known to exhibit enzyme inhibition properties, particularly against key enzymes involved in inflammation and cancer progression.

Anti-inflammatory Effects

Recent studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Table 1: Inhibitory Activity on COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound0.05 ± 0.020.04 ± 0.01
Celecoxib0.04 ± 0.010.04 ± 0.01

The results indicate that the compound exhibits comparable inhibitory activity against COX enzymes when compared to celecoxib, a well-known anti-inflammatory drug .

Anticancer Potential

The anticancer properties of this compound have also been evaluated through various in vitro studies. The compound has shown the ability to induce apoptosis in different cancer cell lines.

Case Study: Apoptosis Induction in Cancer Cells

In a study by Hieke et al., the effects of the compound on cancer cell viability were assessed using MTT assays. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value around 15 µM for breast cancer cells.

Table 2: Anticancer Activity

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
PC-3 (Prostate Cancer)12

The mechanism appears to involve modulation of apoptotic pathways, including activation of caspases and upregulation of pro-apoptotic proteins .

Mechanistic Insights

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.
  • Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, leading to increased expression of Bax and decreased expression of Bcl-2.
  • Cell Cycle Arrest : It may induce cell cycle arrest at the G1 phase in cancer cells, contributing to its anticancer effects .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
(2,6-Dichloropyridin-4-yl)methanamine hydrochloride serves as an important intermediate in the synthesis of biologically active compounds. Research indicates that derivatives of this compound exhibit potential antimicrobial and antifungal properties, making them candidates for drug development targeting infections and other diseases.

Mechanism of Action
The compound interacts with specific biological targets, such as enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes, which is crucial in developing therapeutic agents. For instance, its derivatives have been explored for their ability to inhibit phosphodiesterase enzymes, which are involved in various signaling pathways related to inflammation and other physiological processes .

Agricultural Applications

Agrochemical Development
In the agricultural sector, this compound is utilized as a precursor for synthesizing fungicides and herbicides. Its derivatives have demonstrated effectiveness in controlling plant diseases and pests, showcasing broad-spectrum activity against various pathogens . The compound's structural properties allow for modifications that enhance its efficacy as a pesticide.

Case Studies
Several studies have reported the successful application of this compound in developing new agrochemicals. For example, formulations derived from this compound have shown promising results in field trials against common agricultural pathogens.

Material Science

Synthesis of Functional Materials
This compound has been employed in synthesizing advanced materials due to its unique chemical structure. Its ability to form stable complexes with metals makes it suitable for developing catalysts and other functional materials used in various industrial processes .

Comparative Data Table

Application AreaDescriptionExamples
Medicinal ChemistryIntermediate for drug synthesis; exhibits antimicrobial propertiesPDE4 inhibitors
Agricultural ChemicalsPrecursor for fungicides and herbicides; effective against plant pathogensNew agrochemical formulations
Material ScienceUsed in synthesizing catalysts and functional materialsMetal complexes for catalysis

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism: Chlorine placement significantly alters electronic and steric properties.
  • Salt vs. Free Base : The hydrochloride salt form (e.g., 879660-72-7) improves solubility in polar solvents compared to the free base (418795-04-7) .

Physicochemical Properties

Limited data are available for direct comparisons, but notable differences include:

  • Purity : The free base (3,5-dichloro analog) is synthesized at 98% purity, whereas hydrochloride salts typically achieve 95% purity .
  • Stability : The 2,6-dichloro derivative requires stringent storage (2–8°C, dry), suggesting higher hygroscopicity or thermal sensitivity compared to analogs without specified storage guidelines .

Research Findings and Gaps

  • Synthetic Routes : The 2,6-dichloro derivative (879660-72-7) is cataloged with MDL number MFCD20731728, indicating established synthetic protocols . In contrast, analogs like 1428532-84-6 (4,6-dichloro) are newer, with fewer commercial sources .
  • Hazard Profiles : Only the 2,6-dichloro derivative has documented hazard data (H302, H315, etc.) . Toxicity studies for positional isomers are absent in the provided evidence, highlighting a critical research gap.

Preparation Methods

Starting Material: 2,6-Dichloropyridine

The synthesis generally begins with 2,6-dichloropyridine, which is prepared industrially by chlorination of pyridine or 2-chloropyridine under controlled conditions.

  • Liquid-Phase Chlorination of Pyridine : Pyridine is chlorinated in the liquid phase at elevated temperatures (160–250 °C) without catalysts to selectively produce 2,6-dichloropyridine with high purity and yield. Reaction conditions such as temperature, pressure, and chlorine concentration are carefully controlled to minimize by-products like 2-chloropyridine and polychlorinated pyridines. For example, maintaining temperature above 160 °C (preferably above 180 °C) and controlling pressure prevents tar formation and improves selectivity. The reaction mixture may be pressurized or mixed with 2,6-dichloropyridine to increase boiling points and optimize reaction kinetics.
Parameter Optimal Range/Condition Notes
Temperature 160–250 °C (preferably >180 °C) Ensures high reaction rate and selectivity
Pressure Elevated to increase boiling point Enhances reaction control
Catalyst None Avoids formation of black impurities
Starting Material Pyridine or mixture with 2-chloropyridine Mixed feedstock can be used directly

Conversion of 2,6-Dichloropyridine to (2,6-Dichloropyridin-4-yl)methanol

The next key intermediate is (2,6-dichloropyridin-4-yl)methanol, synthesized by selective reduction of 2,6-dichloropyridine-4-carboxylate esters.

  • Selective Reduction of Alkyl 2,6-Dichloropyridine-4-carboxylates : Alkyl esters (methyl or ethyl) of 2,6-dichloropyridine-4-carboxylic acid are reduced using metal hydrides such as sodium borohydride, potassium borohydride, or lithium borohydride. This step selectively reduces the ester moiety to the corresponding alcohol without affecting the pyridine ring or chlorine substituents. The reaction proceeds efficiently, yielding (2,6-dichloropyridin-4-yl)methanol with minimal by-products.
Reagent Role Conditions Yield/Notes
Alkyl 2,6-dichloropyridine-4-carboxylate Starting material Prepared by esterification of 2,6-dichloropyridine-4-carboxylic acid -
Sodium borohydride (NaBH4) or Potassium borohydride (KBH4) Reducing agent Typically in protic solvent, mild temperature High yield, selective reduction

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Key Notes
1 Pyridine or 2-chloropyridine Chlorination (Cl2), 160–250 °C, no catalyst 2,6-Dichloropyridine Liquid-phase chlorination, high selectivity
2 Alkyl 2,6-dichloropyridine-4-carboxylate NaBH4 or KBH4 reduction (2,6-Dichloropyridin-4-yl)methanol Selective ester reduction
3 (2,6-Dichloropyridin-4-yl)methanol Halide formation + NH3 or direct amination (2,6-Dichloropyridin-4-yl)methanamine Amination step
4 (2,6-Dichloropyridin-4-yl)methanamine HCl treatment (2,6-Dichloropyridin-4-yl)methanamine hydrochloride Salt formation for stability

Research Findings and Optimization Notes

  • The selective reduction of esters to alcohols using sodium borohydride derivatives is highly efficient and reduces by-product formation, improving overall yield.

  • The chlorination step benefits from catalyst-free conditions at elevated temperatures to avoid tar formation and maintain product purity.

  • The amination step, while less documented specifically for this compound, follows common organic synthesis routes for converting benzylic or heteroaryl alcohols to amines, often via halide intermediates or reductive amination.

  • Purification typically involves crystallization of the hydrochloride salt, which enhances compound stability and facilitates handling.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity of (2,6-Dichloropyridin-4-yl)methanamine hydrochloride?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is optimal for quantifying impurities. Pair this with nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm structural integrity. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is advised, as per pharmacopeial guidelines .
  • Data Interpretation : Compare retention times and spectral data against reference standards (e.g., EP/JP impurities) to identify deviations ≥0.1% .

Q. How are common impurities identified and quantified in this compound?

  • Methodology : Use gradient elution HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile). Impurities like unreacted dichloropyridine intermediates or dechlorinated byproducts can be detected at thresholds of 0.05% using validated calibration curves .
  • Reference Standards : Cross-reference with EP impurity profiles (e.g., Imp. A, B) and synthesize marker compounds for spiking experiments .

Q. What spectroscopic methods are most effective for structural elucidation?

  • Methodology : ¹H NMR (400 MHz, D₂O) identifies amine proton environments (δ 3.8–4.2 ppm for -CH₂NH₂). ¹³C NMR confirms aromatic chlorine substitution patterns. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 211.03) .

Advanced Research Questions

Q. How can synthesis optimization improve yield and reduce impurities?

  • Methodology :

  • Reaction Conditions : Use Boc-protected intermediates to minimize amine oxidation. Catalyze coupling reactions with HATU (1.2 eq) in DMF at 0°C to suppress side reactions .
  • Purification : Recrystallize from ethanol/water (3:1) to remove hydrophobic byproducts. Monitor reaction progress via in-situ IR for carbonyl intermediates (1700–1750 cm⁻¹) .
    • Data Contradiction : If yields vary between batches (>10%), analyze solvent purity (e.g., residual water in DMF) via Karl Fischer titration .

Q. What strategies resolve contradictory stability data under varying storage conditions?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC for hydrolyzed products (e.g., 2,6-dichloropyridin-4-ol). Use Arrhenius modeling to extrapolate shelf-life .
  • Light Sensitivity : Conduct photostability studies (ICH Q1B) using UV-Vis spectroscopy. Degradation >5% under 1.2 million lux hours warrants amber glass packaging .

Q. How can this compound be utilized in synthesizing structurally diverse libraries for drug discovery?

  • Methodology :

  • Click Chemistry : React the primary amine with tetrazine derivatives (e.g., [4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine hydrochloride) for bioorthogonal ligation. Monitor reaction efficiency via LC-MS for cycloadduct formation .
  • Mannich Reactions : Generate ketonic Mannich bases using thiophene derivatives (e.g., 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride) under acidic conditions. Optimize pH (4.5–5.5) to prevent amine protonation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,6-Dichloropyridin-4-yl)methanamine hydrochloride
Reactant of Route 2
(2,6-Dichloropyridin-4-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.